Naphthalene-1,2-diol

Catalog No.
S605526
CAS No.
574-00-5
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,2-diol

CAS Number

574-00-5

Product Name

Naphthalene-1,2-diol

IUPAC Name

naphthalene-1,2-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H

InChI Key

NXPPAOGUKPJVDI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)O

Synonyms

1,2-dihydroxynaphthalene, 1,2-dihydroxynaphthalene monohydrate, 1,2-naphthalenediol

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)O

Biomarker for Naphthalene Exposure:

Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is an environmental pollutant found in coal tar, creosote, and cigarette smoke. Naphthalene-1,2-diol is a metabolite formed in the body upon exposure to naphthalene []. This makes it a potential biomarker for assessing human exposure to naphthalene, though further research is needed to establish its effectiveness and limitations for this purpose [].

Substrate for Bacterial Enzymes:

Certain bacteria, such as Pseudomonas putida, possess enzymes like naphthalene dioxygenase (NDO) that can break down naphthalene into metabolites like naphthalene-1,2-diol []. Studying these enzymes and their interactions with naphthalene-1,2-diol contributes to our understanding of bacterial biodegradation pathways for PAHs, which could be crucial for developing bioremediation strategies for contaminated environments.

Potential Applications in Plant Science:

Naphthalene-1,2-diol has been identified as a natural product found in green beans (Phaseolus vulgaris) []. The specific role it plays in the plant or its potential effects on human health when consumed as part of the diet are currently unknown and require further investigation.

Naphthalene-1,2-diol, also known as 1,2-dihydroxynaphthalene or β-naphthohydroquinone, is an organic compound characterized by the presence of two hydroxyl (-OH) groups attached to the naphthalene structure at the 1 and 2 positions. Its chemical formula is C10H8O2C_{10}H_8O_2, and it belongs to the class of compounds known as naphthols and derivatives. This compound plays a significant role in various

Naphthalene-1,2-diol serves as a biomarker for naphthalene exposure. Its presence in urine indicates the body's attempt to detoxify inhaled or ingested naphthalene [].

, particularly in biocatalysis. One notable reaction involves its conversion via dioxygenation, where naphthalene is oxidized to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. This transformation is catalyzed by enzymes such as naphthalene-1,2-dioxygenase . The general reaction can be summarized as follows:

Naphthalene+O2Enzymecis 1 2 Dihydronaphthalene 1 2 diol\text{Naphthalene}+\text{O}_2\xrightarrow{\text{Enzyme}}\text{cis 1 2 Dihydronaphthalene 1 2 diol}

In addition to this primary reaction, naphthalene-1,2-diol can undergo further transformations leading to various hydroxylated products .

Naphthalene-1,2-diol exhibits several biological activities. It has been shown to play a role in the catabolism of naphthalene in microorganisms. Specifically, it is involved in the metabolic pathways of certain bacteria that utilize naphthalene as a carbon source. The compound acts as a substrate for enzymes that facilitate its conversion into less toxic metabolites . Furthermore, it has been studied for its potential antioxidant properties and its ability to interact with biological membranes.

Naphthalene-1,2-diol can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical methods involve the hydroxylation of naphthalene using reagents such as sulfuric acid or nitric acid under controlled conditions.
  • Biocatalytic Methods: Microbial oxidation processes utilizing specific strains of bacteria (e.g., Pseudomonas sp.) have been employed to convert naphthalene into naphthalene-1,2-diol. These biocatalysts demonstrate high selectivity and efficiency in producing the diol from naphthalene .
  • Electrochemical Methods: Recent advancements have introduced electrochemical techniques that allow for the selective oxidation of naphthalene derivatives to form naphthalene-1,2-diol under mild conditions.

Naphthalene-1,2-diol has several applications across different fields:

  • Pharmaceuticals: It is being explored for its potential therapeutic properties, particularly in drug development targeting oxidative stress-related diseases.
  • Industrial Chemistry: The compound serves as an intermediate in the synthesis of various dyes and pigments.
  • Environmental Science: Naphthalene-1,2-diol is used in studies related to biodegradation processes and environmental remediation strategies involving polycyclic aromatic hydrocarbons.

Research has shown that naphthalene-1,2-diol interacts with various biological systems. Its interactions with proteins involved in metabolic pathways are crucial for understanding its role in microbial degradation of aromatic compounds. Furthermore, studies indicate potential interactions with cellular membranes and enzymes that could influence its biological activity .

Several compounds are structurally similar to naphthalene-1,2-diol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Naphthol (1-hydroxynaphthalene)Contains one hydroxyl group at position 1Less reactive than naphthalene-1,2-diol
1-NaphtholHydroxyl group at position 1Used in dyes and pharmaceuticals
2-NaphtholHydroxyl group at position 2Similar applications as 1-naphthol
β-NaphthohydroquinoneHydroxyl groups at positions 1 and 4Different oxidation state
NaphthalenediolGeneral term for dihydroxynaphthalenesEncompasses various positional isomers

Naphthalene-1,2-diol stands out due to its specific positioning of hydroxyl groups which enhances its reactivity and biological significance compared to other similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

UNII

2R5017T335

Related CAS

67293-06-5 ((monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-00-5

Metabolism Metabolites

Dihydrodiol is a known human metabolite of naphthalene.

Wikipedia

1,2-naphthalenediol

Dates

Modify: 2023-08-15

Explore Compound Types